7-methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid
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Overview
Description
This compound is characterized by the presence of an imidazo[2,1-b][1,3]benzothiazole core, which is known for its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with methoxy-substituted aldehydes or ketones, followed by cyclization to form the imidazo[2,1-b][1,3]benzothiazole core. The carboxylic acid group can be introduced through subsequent oxidation or carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the imidazo[2,1-b][1,3]benzothiazole core can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide
Properties
CAS No. |
113508-88-6 |
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Molecular Formula |
C11H8N2O3S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
6-methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3S/c1-16-6-2-3-8-9(4-6)17-11-12-7(10(14)15)5-13(8)11/h2-5H,1H3,(H,14,15) |
InChI Key |
KAOSMCALSKMYGV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O |
Synonyms |
10-methoxy-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-4-carboxylic acid |
Origin of Product |
United States |
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